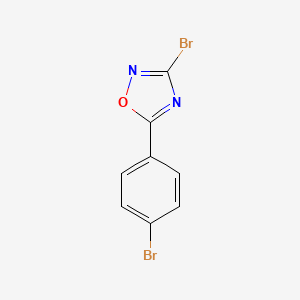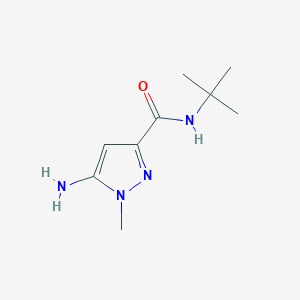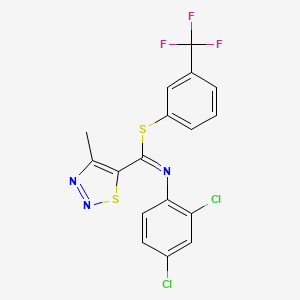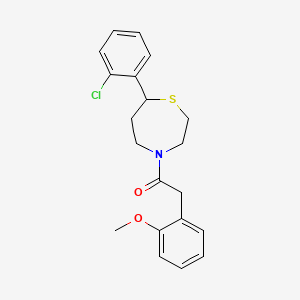
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone, also known as TTT-3002, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Facile Synthesis of Enantiomerically Pure Compounds : A study by Zhang et al. (2014) developed a 7-step procedure for synthesizing enantiomerically pure diarylethanes starting from specific ketones. This method could potentially be adapted for the synthesis of compounds similar to the one , focusing on enantiomeric purity and scalability (Zhang et al., 2014).
Condensation Reactions for Heterocycle Formation : Moskvina et al. (2015) described a sequence for preparing enamino ketones leading to isoflavones through heterocyclization. This type of chemical transformation could be relevant for generating complex structures related to the target compound (Moskvina et al., 2015).
Biological Evaluation and Applications
Antimicrobial and Anticancer Activity : Viji et al. (2020) explored the antimicrobial and anticancer activities of a bioactive molecule involving chlorophenyl and methoxyphenyl groups, demonstrating the potential of such compounds in pharmaceutical applications. The study used spectroscopic techniques and molecular docking to understand the compound's biological functions (Viji et al., 2020).
Synthesis and Pharmacological Evaluation of Pyrazolines Based Thiazolidin-4-one Derivatives : A study presented the synthesis of compounds with potential anti-cancer and HIV properties, emphasizing the importance of structural features like chlorophenyl and methoxyphenyl groups in medicinal chemistry (Patel et al., 2013).
Eigenschaften
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2S/c1-24-18-9-5-2-6-15(18)14-20(23)22-11-10-19(25-13-12-22)16-7-3-4-8-17(16)21/h2-9,19H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKLWLPYGWXVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

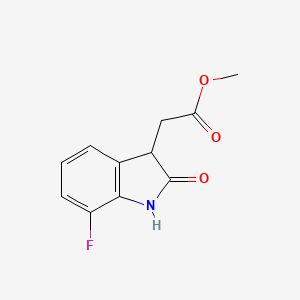
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2812561.png)

![2-[1-(6-Oxopiperidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2812563.png)
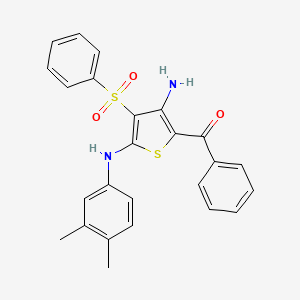
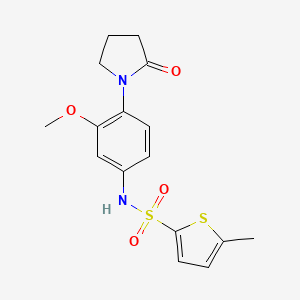
![Ethyl 4-[4-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2812567.png)
![6-Benzyl-2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2812568.png)
![(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole](/img/structure/B2812571.png)
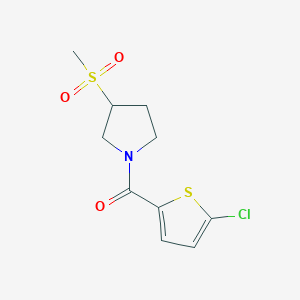
![N-(benzo[d]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2812576.png)
